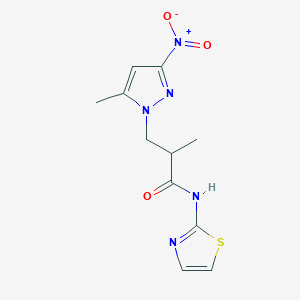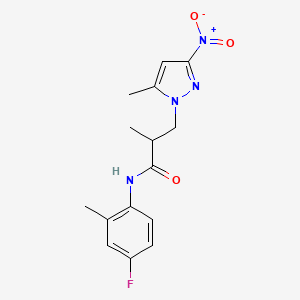![molecular formula C12H8BrN5O B4377034 N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377034.png)
N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The presence of the bromine atom and the carboxamide group further enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of N-(5-bromo-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-(5-methoxy-2-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell signaling pathways. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and leading to the suppression of cancer cell growth . Additionally, the presence of the bromine atom and the carboxamide group enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the bromine atom and carboxamide group.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic system with different ring fusion patterns.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with an additional nitrogen atom in the ring system.
Uniqueness
N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the bromine atom and the carboxamide group, which enhance its chemical reactivity and biological activity. These functional groups also contribute to its potential as an antitumor agent and its ability to serve as a fluorescent probe for bioimaging applications .
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5O/c13-8-2-3-10(15-7-8)16-12(19)9-6-11-14-4-1-5-18(11)17-9/h1-7H,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVGYOKAEAPCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)NC3=NC=C(C=C3)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4376962.png)
![2-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4376969.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4376972.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4376980.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4376984.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4376985.png)


![N-[4-(SEC-BUTYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4377015.png)
![N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377023.png)
![N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377030.png)
![N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377031.png)
![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377046.png)
![N-(4-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377050.png)
